molecular formula C8H14O2 B13971000 cyclooct-5-ene-1,2-diol

cyclooct-5-ene-1,2-diol

Cat. No.: B13971000
M. Wt: 142.20 g/mol
InChI Key: JWEYNDRAHPIRPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclooct-5-ene-1,2-diol is an organic compound with the molecular formula C8H14O2 It is a vicinal diol, meaning it has two hydroxyl groups (-OH) attached to adjacent carbon atoms in a cyclooctene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclooct-5-ene-1,2-diol can be synthesized through several methods. One common approach involves the kinetic resolution of racemic mixtures using lipase-catalyzed acetylation. This method utilizes lipases, such as lipase B from Candida antarctica or Pseudomonas cepacia, combined with microwave irradiation to enhance enzyme activity and achieve high enantioselectivity .

Industrial Production Methods

Industrial production of this compound typically involves similar biocatalytic processes, optimized for large-scale synthesis. The use of immobilized enzymes and microwave-assisted reactions allows for efficient and scalable production of enantiomerically pure diols .

Chemical Reactions Analysis

Types of Reactions

Cyclooct-5-ene-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Dimethyl sulfoxide and acetic anhydride are commonly used for oxidation reactions.

    Acetylation: Acetic anhydride and lipase catalysts (e.g., lipase B from Candida antarctica) are used for acetylation reactions.

Major Products

Scientific Research Applications

Cyclooct-5-ene-1,2-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclooct-5-ene-1,2-diol in biocatalytic processes involves the selective acetylation of hydroxyl groups by lipase enzymes. The enzyme’s active site interacts with the diol, facilitating the transfer of acetyl groups from acetic anhydride to the hydroxyl groups. This process is influenced by factors such as enzyme type, temperature, and microwave irradiation .

Comparison with Similar Compounds

Cyclooct-5-ene-1,2-diol can be compared with other vicinal diols, such as:

    Cyclooctane-1,2-diol: Lacks the double bond present in this compound, resulting in different reactivity and applications.

    Cyclooct-4-ene-1,2-diol: Similar structure but with the double bond in a different position, leading to variations in chemical behavior and uses.

This compound is unique due to its specific ring structure and the presence of both hydroxyl groups and a double bond, which confer distinct reactivity and potential for diverse applications .

Properties

IUPAC Name

cyclooct-5-ene-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c9-7-5-3-1-2-4-6-8(7)10/h1-2,7-10H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWEYNDRAHPIRPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(CCC=C1)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.